![molecular formula C24H18ClN12Ru+ B12320301 [Ru(bpm)3][Cl]2](/img/structure/B12320301.png)
[Ru(bpm)3][Cl]2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Ru(bpm)3][Cl]2 typically involves the reaction of ruthenium trichloride with 2,2’-bipyrimidine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), often with the aid of a reducing agent such as hypophosphorous acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and crystallized for use in various applications .
化学反应分析
Types of Reactions
[Ru(bpm)3][Cl]2 undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its photoredox catalytic properties.
Reduction: It can also be involved in reduction reactions, where it acts as an electron donor or acceptor.
Substitution: Ligand substitution reactions are common, where the bipyrimidine ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands for substitution reactions. Typical conditions involve aqueous or organic solvents, controlled temperatures, and sometimes the presence of light to activate photoredox processes .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce new coordination complexes with different ligands .
科学研究应用
[Ru(bpm)3][Cl]2 has a wide range of scientific research applications, including:
Chemistry: It is used as a photoredox catalyst in organic synthesis, facilitating reactions such as methoxycyclization.
Biology: The compound’s optical properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, leveraging its ability to generate reactive oxygen species under light activation.
作用机制
The mechanism by which [Ru(bpm)3][Cl]2 exerts its effects is primarily through its role as a photoredox catalyst. Upon light activation, the compound undergoes electronic excitation, leading to the generation of reactive intermediates that drive various chemical reactions. The molecular targets and pathways involved include the activation of organic substrates and the facilitation of electron transfer processes .
相似化合物的比较
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) chloride:
Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate: Another related compound with bipyridyl ligands and additional water molecules in its structure.
Uniqueness
The uniqueness of [Ru(bpm)3][Cl]2 lies in its bipyrimidine ligands, which confer distinct photophysical properties compared to its bipyridine counterparts. This makes it particularly effective in specific photoredox catalytic applications and research areas .
属性
分子式 |
C24H18ClN12Ru+ |
|---|---|
分子量 |
611.0 g/mol |
IUPAC 名称 |
2-pyrimidin-2-ylpyrimidine;ruthenium(2+);chloride |
InChI |
InChI=1S/3C8H6N4.ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;/h3*1-6H;1H;/q;;;;+2/p-1 |
InChI 键 |
ORPFWAGYEBFJIX-UHFFFAOYSA-M |
规范 SMILES |
C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Cl-].[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)
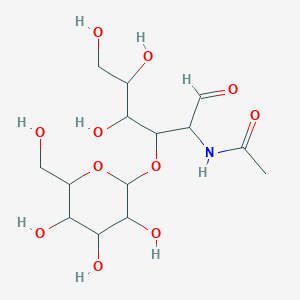
![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)
![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)

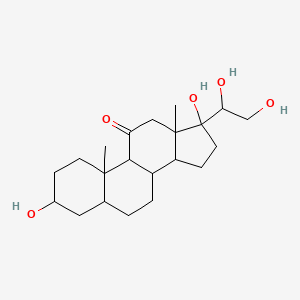
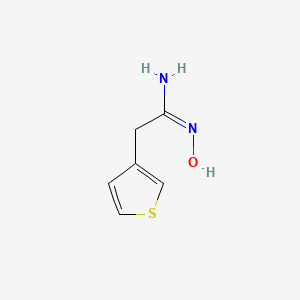
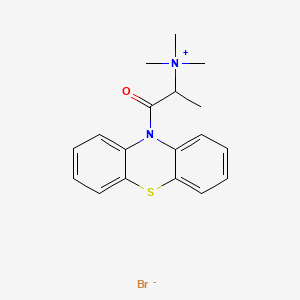

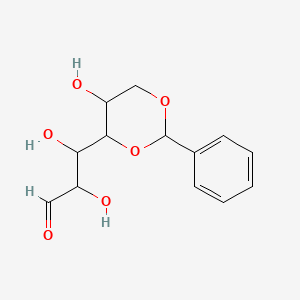
![3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol](/img/structure/B12320299.png)
